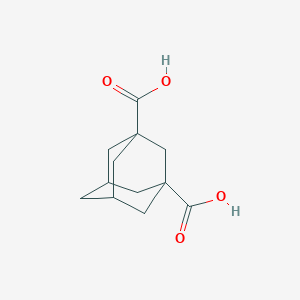

1,3-Adamantanedicarboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

adamantane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c13-9(14)11-2-7-1-8(4-11)5-12(3-7,6-11)10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVQGHWQOQZQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192519 | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39269-10-8 | |

| Record name | 1,3-Adamantanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39269-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039269108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Adamantanedicarboxylic Acid and Its Precursors

Direct Carboxylation Approaches

Direct carboxylation methods offer an efficient means of introducing a second carboxyl group onto an adamantane (B196018) core that already possesses one. These approaches typically utilize strong acids to generate a stable adamantyl carbocation, which then reacts with a carboxylating agent.

Koch-Haaf Carbonylation of 1-Adamantanecarboxylic Acid

A highly efficient, one-pot synthesis of 1,3-adamantanedicarboxylic acid starts from the more readily available 1-adamantanecarboxylic acid. chemicalbook.comasianpubs.orgjlu.edu.cn This method employs a mixture of nitric acid and sulfuric acid to facilitate the introduction of the second carboxyl group via a Koch-Haaf carbonylation reaction with formic acid. chemicalbook.comjlu.edu.cn

In this process, 1-adamantanecarboxylic acid is treated with a combination of concentrated sulfuric acid and nitric acid at a controlled low temperature, typically 0°C. chemicalbook.com Anhydrous formic acid is then added dropwise over several hours. chemicalbook.com The strong acidic environment promotes the formation of a carbocation at the 3-position of the adamantane cage, which is then carboxylated by the formic acid. jlu.edu.cn The role of sulfuric acid is not only as a solvent but also to enhance the oxidative capacity of nitric acid. chemicalbook.comchemicalbook.com The reaction is highly exothermic and requires careful temperature control. nih.gov Upon completion, the reaction mixture is poured onto crushed ice to precipitate the crude product, which can be further purified by dissolving in an aqueous sodium hydroxide (B78521) solution, separating, and re-acidifying to yield the final product. chemicalbook.com This one-pot method is noted for its high efficiency and excellent yields, making it suitable for industrial-scale production. chemicalbook.comasianpubs.org

| Reactant | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1-Adamantanecarboxylic Acid | Nitric Acid (65%), Sulfuric Acid (98%), Formic Acid (80%) | 0°C | ~6 hours | 89% |

Carboxylation of Adamantanediols

Another direct route to this compound involves the carboxylation of 1,3-adamantanediol (B44800). google.com This method also utilizes the Koch-Haaf reaction. In a typical procedure, 1,3-adamantanediol is added to concentrated sulfuric acid, and then formic acid is added dropwise under rapid stirring. google.com The reaction proceeds to form a white solid precipitate of this compound. The crude product is then isolated by filtration and can be purified by recrystallization from a solvent like ethanol (B145695) to achieve high purity (>98%). google.com This approach provides a stable and high-yield pathway to the target compound, with reported yields exceeding 60%. google.com

| Reactant | Reagents | Time | Purity | Yield |

|---|---|---|---|---|

| 1,3-Adamantanediol | Concentrated Sulfuric Acid, Formic Acid | 1-5 hours | >98% | >60% |

Oxidation-Based Synthetic Routes

Oxidation-based methods provide an alternative pathway that avoids certain challenging reagents while still achieving good yields. These routes typically involve the functionalization of a precursor molecule through oxidation, followed by carboxylation.

Oxidation of Adamantanecarboxylic Acid Derivatives

A two-step method starting from 1-adamantanecarboxylic acid has been developed to avoid bromination steps. google.com The process involves:

Oxidation of 1-adamantanecarboxylic acid : The starting material is oxidized using a mixture of concentrated sulfuric acid and nitric acid. The reaction is controlled at a temperature between -10°C and 20°C, during which concentrated sulfuric acid is slowly added to a suspension of 1-adamantanecarboxylic acid in nitric acid. This step yields 3-hydroxy-1-adamantanecarboxylic acid. google.com

Carboxylation of 3-hydroxy-1-adamantanecarboxylic acid : The intermediate is then subjected to a Koch-Haaf carboxylation reaction. It is mixed with concentrated sulfuric acid, and formic acid is added dropwise under cooling. This step converts the hydroxyl group into a carboxylic acid group, yielding this compound. google.com

This method is advantageous as it involves fewer steps and avoids the use of bromine, resulting in a simpler and more environmentally friendly process with a total two-step yield of around 65%. google.com

| Step | Reactant | Reagents | Temperature | Time | Product |

|---|---|---|---|---|---|

| 1 (Oxidation) | 1-Adamantanecarboxylic Acid | Nitric Acid, Concentrated Sulfuric Acid | -10°C to 20°C | ~13 hours | 3-Hydroxy-1-adamantanecarboxylic Acid |

| 2 (Carboxylation) | 3-Hydroxy-1-adamantanecarboxylic Acid | Concentrated Sulfuric Acid, Formic Acid | Ice-water bath | ~1.5 hours | This compound |

Multi-Step Synthesis Pathways

Multi-step syntheses allow for the construction of this compound from basic adamantane, involving sequential functionalization steps.

Halogenation and Subsequent Hydrolysis Strategies

A common multi-step pathway begins with the halogenation of adamantane itself. google.com This synthesis can be broken down into three main stages:

Halogenation of Adamantane : Adamantane is first halogenated, typically through bromination. Liquid bromine is added dropwise to adamantane in the presence of iron powder as a catalyst. The reaction temperature is carefully controlled, starting at a low temperature (-10 to 20°C) and then raised (50 to 110°C) to produce 1,3-dibromoadamantane (B19736) with a purity of over 98% and yields reaching above 70%. google.com

Hydrolysis of Haloadamantane : The resulting 1,3-dibromoadamantane is then hydrolyzed to 1,3-adamantanediol. This is achieved by heating the dibromide under reflux with silver sulfate, acetone, and water. google.com

Carboxylation of the Diol : The final step is the carboxylation of the synthesized 1,3-adamantanediol using the Koch-Haaf reaction as described previously (Section 2.1.2), which yields this compound. google.com

This pathway, while involving multiple steps, is versatile and suitable for pilot scale-up and industrial production due to the availability of raw materials and stable, high yields. google.com

| Step | Reactant | Reagents/Catalyst | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| 1 (Bromination) | Adamantane | Liquid Bromine / Iron Powder | -10°C to 110°C | 3.5-10 hours | 1,3-Dibromoadamantane | >70% |

| 2 (Hydrolysis) | 1,3-Dibromoadamantane | Silver Sulfate, Acetone, Water | Reflux | 5-12 hours | 1,3-Adamantanediol | N/A (Intermediate) |

| 3 (Carboxylation) | 1,3-Adamantanediol | Conc. Sulfuric Acid, Formic Acid | N/A | 1-5 hours | This compound | >60% (from diol) |

Optimization of Reaction Conditions and Yields

The yield and purity of this compound are highly dependent on the careful optimization of reaction parameters such as reactant ratios, temperature, and reaction time.

A highly efficient one-pot synthesis starting from 1-adamantanecarboxylic acid has been optimized to achieve a yield of 92%. chemicalbook.com In this process, the ratio of the acid mixture is critical. Sulfuric acid not only serves as a solvent but also enhances the oxidizing capability of nitric acid. chemicalbook.comchemicalbook.com The optimized ratio of 1-adamantanecarboxylic acid to nitric acid, sulfuric acid, and formic acid was determined to be 1 g : 1 mL : 8 mL : 3.5 mL. chemicalbook.com The reaction is maintained at a temperature of 0°C for 6 hours to achieve this high yield. chemicalbook.com

Another synthetic approach involves the carboxylation of 1,3-adamantanediol using formic acid and concentrated sulfuric acid. google.com In this method, the dropwise addition of formic acid is controlled over a period of 1 to 5 hours, followed by an additional stirring period of 10-30 minutes. google.com This process results in a product with a purity exceeding 98% and a yield of over 60%. google.com

A two-step method starting with the oxidation of adamantanecarboxylic acid to 3-hydroxy-1-adamantanecarboxylic acid, followed by carboxylation, has also been reported. google.com The initial oxidation step is conducted at a controlled temperature between -10°C and 20°C for 10 hours. The subsequent carboxylation with formic acid and sulfuric acid occurs in an ice-water bath. google.com This pathway achieves a total two-step reaction yield of 65%. google.com

Monitoring reaction conditions such as temperature and acid concentration is crucial to prevent the formation of side products like mono-carboxylated derivatives.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Starting Material | Method | Key Reaction Parameters | Yield | Purity | Source |

| 1-Adamantanecarboxylic Acid | One-Pot Synthesis | Reactant Ratio (1-Adamantanecarboxylic acid:Nitric acid:Sulfuric acid:Formic acid) = 1g:1mL:8mL:3.5mL; Temp: 0°C; Time: 6 hours | 92% | Not Specified | chemicalbook.com |

| 1,3-Adamantanediol | Koch-Haaf Carboxylation | Formic acid added over 1-5 hours, followed by 10-30 min stirring. | >60% | >98% | google.com |

| Adamantanecarboxylic Acid | Two-Step Oxidation & Carboxylation | Step 1 (Oxidation): -10°C to 20°C for 10 hours. Step 2 (Carboxylation): Ice-water bath. | 65% (total) | Not Specified | google.com |

Efficiency and Scalability Considerations for Industrial Applications

The method starting from adamantane via 1,3-adamantanediol is also presented as suitable for pilot scale-up and industrial manufacturing. google.com Its advantages lie in the simple and straightforward operation, the use of readily available raw materials, and mild reaction conditions. This leads to a stable and high product yield, making it a versatile and reliable process for larger-scale synthesis. google.com

Similarly, a patented two-step method from adamantanecarboxylic acid is highlighted for its industrial applicability. google.com The process is described as simple with few reaction steps, using accessible raw materials like sulfuric acid, nitric acid, and formic acid. By avoiding a bromination reaction, the process is considered more amenable to industrial production. google.com

Table 2: Industrial Scalability of Synthesis Methods

| Method | Starting Material(s) | Key Advantages for Scalability | Source |

| One-Pot Synthesis | 1-Adamantanecarboxylic Acid, Nitric Acid, Sulfuric Acid, Formic Acid | High efficiency, excellent yield, low energy consumption, simple waste treatment, easily industrialized. | chemicalbook.com |

| Multi-Step Synthesis via Halogenation/Hydrolysis | Adamantane, Bromine, Silver Sulfate, Formic Acid | Simple operation, readily available raw materials, mild conditions, high and stable yield, suitable for pilot scale-up. | google.com |

| Two-Step Synthesis via Oxidation/Carboxylation | Adamantanecarboxylic Acid, Nitric Acid, Sulfuric Acid, Formic Acid | Simple and easy process, fewer reaction steps, readily available raw materials, avoids bromo-reaction. | google.com |

Chemical Transformations and Derivatization Strategies of 1,3 Adamantanedicarboxylic Acid

Esterification and Amidation Reactions

The carboxylic acid functional groups of 1,3-adamantanedicarboxylic acid readily undergo esterification and amidation reactions, allowing for the synthesis of a diverse range of derivatives.

Ester derivatives of adamantane (B196018) carboxylic acids can be synthesized by reacting the corresponding acyl chloride with various alcohols and phenols. For instance, 1-adamantanecarbonyl chloride has been reacted with functionally substituted alcohols and phenols to produce a variety of ester derivatives. researchgate.net A general method for preparing methyl esters involves treatment with diazomethane (B1218177) or by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. orgsyn.org

A specific example is the reaction of adamantane-1-carboxylic acid with cetyl alcohol, terpenols, sterols, and other alcohols in the presence of pyridine (B92270) to yield the corresponding esters. researchgate.net While this example uses the mono-carboxylic acid, the reactivity is indicative of the transformations possible for the dicarboxylic acid analogue.

Amide derivatives of this compound are key intermediates in the synthesis of other functionalized adamantanes, such as 1,3-diaminoadamantane. The preparation of the diamide (B1670390), 1,3-bis(aminoacyl)adamantane, is achieved by first converting this compound to its diacyl chloride, followed by reaction with ammonia (B1221849). chemicalbook.com This diamide can then undergo Hofmann degradation to yield 1,3-diaminoadamantane. asianpubs.orgchemicalbook.com The amidation reaction itself has been reported to have a high yield of 89%. chemicalbook.com

Detailed research has outlined the process starting from the diacyl chloride, which is dissolved in a dry solvent like benzene (B151609) and then slowly added to a cold ammonia solution, leading to the precipitation of the white solid diamide. chemicalbook.com This product can be further purified by recrystallization from ethanol (B145695). chemicalbook.com

Reduction Pathways to Corresponding Alcohols

The carboxylic acid groups of this compound can be reduced to their corresponding alcohols, yielding 1,3-adamantanedimethanol. This transformation is a crucial step in the synthesis of other symmetrically disubstituted bridgehead adamantane derivatives. jlu.edu.cn The reduction of this compound is a key step in a multi-step synthesis that starts from 1-adamantanecarboxylic acid. jlu.edu.cn

The resulting diol, 1,3-adamantanedimethanol, can be further functionalized. For example, it can undergo bromination in an HBr-ZnBr₂ system to produce 1,3-bis(bromomethyl)adamantane or be converted to 1,3-bis(chloromethyl)adamantane via an Apple-Lee reaction. jlu.edu.cn

Introduction of Nitrogen-Containing Heterocycles

A significant derivatization strategy involves the introduction of nitrogen-containing heterocycles, such as azoles, onto the adamantane scaffold. This has been successfully achieved through the reaction of 1-adamantanecarboxylic acid with various azoles in concentrated sulfuric acid. mdpi.com This reaction proceeds via the formation of an adamantyl carbocation at a bridgehead position, which then alkylates the azole. mdpi.com

This method has been used to synthesize 3-(1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid, 3-(tetrazol-1-yl)-1-adamantanecarboxylic acid, and their methylated derivatives in good yields. mdpi.com The reaction is noteworthy as it represents a useful C-H functionalization, even though the carboxylic acid group destabilizes the adamantyl cation. mdpi.com However, attempts to use this method with diazoles like pyrazole (B372694) and imidazole (B134444) were unsuccessful, yielding 3-hydroxyadamantane-1-carboxylic acid instead. mdpi.com

Table 1: Synthesis of Azolyl-Substituted Adamantane Carboxylic Acids

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 1-Adamantanecarboxylic acid | 1H-1,2,4-triazole | 3-(1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid | Not specified |

| 1-Adamantanecarboxylic acid | 3-Methyl-1H-1,2,4-triazole | 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid | 65 |

This table is based on data for the analogous 1-adamantanecarboxylic acid, illustrating the potential for similar reactions with the dicarboxylic acid.

Other Functionalization Reactions

Beyond the primary transformations, other functionalization reactions of the adamantane core are possible, though less directly related to the dicarboxylic acid functionality itself. Direct C-H activation of the adamantane cage allows for various substitutions. nih.gov For instance, radical-mediated reactions can introduce alkyl and aryl groups. nih.gov While these methods are generally applied to adamantane itself, they highlight the potential for further modification of the adamantane backbone of the dicarboxylic acid, provided the carboxylic acid groups are protected or are stable to the reaction conditions.

Radical Functionalization Approaches

The rigid, caged structure of the adamantane core presents unique challenges and opportunities for chemical modification. The carbon-hydrogen (C-H) bonds of adamantane possess high bond dissociation energies (BDEs), with the tertiary C-H bonds at the bridgehead positions having a BDE of approximately 99 kcal/mol and the secondary C-H bonds having a BDE of around 96 kcal/mol. nih.gov This inherent stability necessitates the use of highly reactive species, such as radicals, to achieve functionalization.

One of the earliest examples of radical-mediated C-H functionalization of adamantane involved chlorocarbonylation using oxalyl chloride and a benzoyl peroxide radical initiator. nih.gov This process generates an adamantyl radical, which can then be captured to form a new carbon-carbon bond. While this demonstrates the feasibility of radical reactions on the adamantane scaffold, achieving selectivity, particularly in di-substituted adamantanes like this compound, remains a significant challenge.

Modern approaches have employed photoredox catalysis in conjunction with a hydrogen atom transfer (HAT) catalyst to achieve selective functionalization of adamantanes. nih.gov For instance, a dual catalytic system involving an iridium photocatalyst and a quinuclidine-based HAT catalyst has been used for the alkylation of adamantanes with high selectivity for the tertiary position. nih.gov This method relies on the favorable polarity matching in the transition state of the HAT step, which allows for the selective functionalization of the stronger tertiary C-H bonds. nih.gov

In the context of this compound, radical functionalization would primarily target the remaining bridgehead positions (C5, C7). The electron-withdrawing nature of the carboxylic acid groups can influence the reactivity of the adamantane cage, potentially affecting the regioselectivity of radical attack. Research has shown that in some radical reactions, such as arylation with certain reagents, adamantane derivatives can exhibit high selectivity for the apical positions. nih.gov

A summary of representative radical functionalization approaches applicable to adamantane derivatives is presented below:

| Reaction Type | Reagents and Conditions | Key Features | Potential Application to this compound |

| Chlorocarbonylation | Oxalyl chloride, benzoyl peroxide | Early example of radical C-H to C-C bond formation. nih.gov | Functionalization at the remaining bridgehead positions. |

| Photochemical Alkylation | Ir photocatalyst, quinuclidine (B89598) HAT catalyst, alkenes | High selectivity for tertiary C-H bonds. nih.gov | Selective alkylation at the C5 and C7 positions. |

| Arylation | Arylating agents (e.g., TCB) | Can exhibit high apical selectivity in higher order diamondoids. nih.gov | Potential for selective arylation of the remaining bridgehead positions. |

C–H Bond Functionalization Directed by Carboxylic Acid Moiety

The carboxylic acid groups of this compound can act as directing groups, facilitating the selective functionalization of specific C-H bonds within the adamantane framework. This strategy relies on the ability of the carboxylic acid to coordinate to a metal catalyst, bringing the reactive center in close proximity to a targeted C-H bond, thereby lowering the activation energy for its cleavage. sigmaaldrich.com This approach offers a powerful tool for achieving regioselectivity that might be difficult to obtain through other means.

Directed C-H functionalization reactions often employ transition metal catalysts, such as palladium, rhodium, or iridium. uni-giessen.deresearchgate.net The reaction typically proceeds through the formation of a cyclometalated intermediate, where the metal is coordinated to the directing group and has formed a direct bond with a carbon atom of the adamantane cage. sigmaaldrich.com The size of the resulting metallacycle (typically 5- or 6-membered) plays a crucial role in determining which C-H bond is activated. sigmaaldrich.com

For this compound, the carboxylic acid groups can direct functionalization to the adjacent methylene (B1212753) (CH2) groups. The geometric constraints of the rigid adamantane cage would favor the formation of a specific-sized metallacycle, leading to predictable regioselectivity.

An example of C-H functionalization where a carboxylic acid moiety is present is the reaction of 1-adamantanecarboxylic acid with azoles. mdpi.com This reaction proceeds smoothly to yield bifunctional adamantane derivatives, demonstrating a useful application of C-H functionalization. mdpi.com While not a direct metal-catalyzed C-H activation directed by the carboxyl group, it highlights the utility of the carboxylated adamantane scaffold in further functionalization reactions.

The development of methods for the direct C-H functionalization of adamantane derivatives, including those containing carboxylic acid groups, is an active area of research. These strategies hold significant promise for the efficient synthesis of novel, multi-functionalized adamantane derivatives with potential applications in materials science and medicinal chemistry. chemicalbook.com

Below is a table summarizing key aspects of C-H bond functionalization directed by a carboxylic acid moiety:

| Catalyst System | Directing Group | Typical Functionalization | Mechanism | Relevance to this compound |

| Transition Metals (e.g., Pd, Rh) uni-giessen.deresearchgate.net | Carboxylic Acid sigmaaldrich.com | Acetoxylation, Arylation, Alkylation sigmaaldrich.com | Formation of a cyclometalated intermediate. sigmaaldrich.com | Enables selective functionalization of C-H bonds adjacent to the carboxylic acid groups. |

Applications of 1,3 Adamantanedicarboxylic Acid in Advanced Materials Science

Supramolecular Chemistry and Crystal Engineering

The unique geometry of 1,3-adamantanedicarboxylic acid makes it an excellent candidate for designing and constructing intricate supramolecular assemblies. Its ability to form predictable hydrogen bonds and coordinate with metal centers allows for the rational design of crystalline materials with specific network topologies and functionalities.

Design and Construction of Host-Guest Complexes

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules. This compound has proven to be a versatile component in the formation of such complexes, leading to novel materials with interesting structural features.

The co-crystallization of this compound with various aza- and N-oxide compounds has been shown to produce a range of host-guest complexes with diverse structural motifs. iitbbs.ac.inacs.org The primary interactions driving the formation of these co-crystals are typically O-H···N or O-H···O hydrogen bonds between the carboxylic acid groups of the adamantane (B196018) derivative and the nitrogen or oxygen atoms of the co-former. iitbbs.ac.in

In a series of experiments, this compound was co-crystallized with compounds such as 1,3-di(pyridin-4-yl)propane, E-1,2-di(pyridine-4yl)diazene, (E)-2,2′-(ethene-1,2-diyl)dipyridine 1-oxide, and 1,7-phenanthroline. iitbbs.ac.in Single-crystal X-ray diffraction analysis revealed that in most cases, the fundamental recognition pattern involves pairwise O-H···N and C-H···O hydrogen bonds. iitbbs.ac.in However, when an N-oxide functionality is present, the interaction shifts to O-H···O and C-H···O hydrogen bonds. iitbbs.ac.in These interactions lead to the formation of stacked sheet arrangements in the three-dimensional packing. iitbbs.ac.in

A notable example is the co-crystallization with 4,7-phenanthroline, which results in a unique four-membered cyclic host network formed by two molecules of this compound and two molecules of 4,7-phenanthroline. acs.org This 2D arrangement can then stack through π···π interactions to create channel structures capable of accommodating various guest molecules like water, phenol, and other phenolic derivatives. acs.orgacs.org The inclusion of these guests is facilitated by O-H···O hydrogen bonding with the host network. acs.org

It has also been observed that conformational polymorphs can arise, as seen in the co-crystallization with 1,7-phenanthroline, due to variations in the conformation of the two carboxylic acid groups on the this compound molecule. iitbbs.ac.inacs.org

Table 1: Co-crystallization of this compound with Aza and N-Oxide Compounds

| Co-former | Key Interactions | Resulting Structure |

|---|---|---|

| 1,3-di(pyridin-4-yl)propane | O-H···N, C-H···O | Stacked sheets |

| E-1,2-di(pyridine-4yl)diazene | O-H···N, C-H···O | Stacked sheets |

| (E)-2,2′-(ethene-1,2-diyl)dipyridine 1-oxide | O-H···O, C-H···O | Host network with voids |

| 1,7-phenanthroline | O-H···N, C-H···O | Conformational polymorphs |

Cyclodextrins, which are cyclic oligosaccharides, are well-known host molecules due to their hydrophobic inner cavity and hydrophilic exterior. nih.gov The adamantane cage of this compound exhibits a strong hydrophobic interaction, making it an ideal guest for the cyclodextrin (B1172386) cavity.

Studies have demonstrated the formation of inclusion complexes between this compound and β-cyclodextrin. nih.gov In these complexes, the adamantane portion of the molecule is encapsulated within the cyclodextrin cavity. nih.gov Research has shown that β-cyclodextrin can crystallize as a pair, supported by hydrogen bonding, creating a truncated-cone-shaped cavity that can accommodate one or more adamantane derivatives. nih.gov Specifically, the inclusion complex with this compound has been identified as having a 1:2 stoichiometry, denoted as (adm-1,3-diCOOH)⊂CD₂, where one molecule of the acid is included within two β-cyclodextrin units. nih.gov This inclusion behavior highlights the potential for designing nanostructures and drug delivery systems based on these host-guest interactions. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. cymitquimica.com The rigid and bifunctional nature of this compound makes it an excellent organic linker for the synthesis of MOFs and coordination polymers with diverse structures and potential applications.

In the construction of MOFs and coordination polymers, this compound functions as a ditopic linker, meaning it connects to two separate metal centers through its two carboxylate groups. The specific angular orientation of these carboxylate groups, dictated by the rigid adamantane skeleton, plays a crucial role in determining the final architecture of the framework. researchgate.net

This ditopic nature allows for the formation of various dimensional structures, from one-dimensional chains to more complex three-dimensional networks. For instance, in a uranyl complex, this compound acts as a bridging ligand, connecting centrosymmetric uranium-carboxylate dimers into one-dimensional double chains. researchgate.netnih.gov The angular disposition of the carboxyl groups is favorable for creating this double linkage, as opposed to a four-connected planar network. researchgate.net

The use of this compound as a linker leads to a wide range of MOF topologies and structural diversity. The final structure is influenced by factors such as the choice of metal ion, solvent system, and the presence of other coordinating ligands. rsc.orgrsc.org

For example, a magnesium-based coordination polymer synthesized with this compound resulted in a layered structure. researchgate.net This compound features two distinct magnesium centers, one with a distorted tetrahedral coordination and the other with an octahedral environment, both derived from the carboxylate oxygen atoms. researchgate.net This was the first reported instance of a tetrahedrally coordinated magnesium center in a magnesium-based coordination polymer. researchgate.net The combination of these different coordination polyhedra, linked by the adamantane dicarboxylate ligands, leads to the formation of a unique layered polymer. researchgate.net

The structural diversity is further exemplified by the synthesis of flexible MOFs using 1,3-adamantanediacetic acid (a related flexible dicarboxylate) with transition metals like cadmium, zinc, and manganese. rsc.org These systems have produced 1D, 2D, and 3D structures depending on the synthetic conditions. rsc.org While not directly using this compound, this research highlights how the adamantane core, even with flexible arms, can lead to diverse and interesting framework topologies. The inherent rigidity of this compound itself is expected to produce even more predictable and robust frameworks. The study of MOF topologies is a complex field, with researchers continuously discovering new network types and methods to predict them, aiming for the rational design of materials with specific properties. wordpress.comnih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-di(pyridin-4-yl)propane |

| E-1,2-di(pyridine-4yl)diazene |

| (E)-2,2′-(ethene-1,2-diyl)dipyridine 1-oxide |

| 1,7-phenanthroline |

| 4,7-phenanthroline |

| Phenol |

| β-Cyclodextrin |

| 1,3-Adamantanediacetic acid |

| Cadmium |

| Zinc |

| Manganese |

| Magnesium |

Functionalization and Performance Enhancement of MOFs

This compound (ADA) is a C2-symmetric ligand that has proven to be a valuable building block in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov Its rigid, diamondoid structure is a key feature that allows for the predictable construction of robust and porous materials.

The two carboxylic acid groups on the adamantane backbone can coordinate with metal ions to form extended networks. The inherent rigidity of the ADA ligand helps in the formation of stable, three-dimensional frameworks with large internal cavities suitable for gas storage. For instance, research has shown that the use of ADA in the synthesis of zinc-based MOFs results in entangled isostructural frameworks. These materials exhibit high thermal stability and are capable of selective CO₂ adsorption.

The defined geometry of this compound, when compared to more flexible dicarboxylic acids, leads to the formation of MOFs with distinct pore structures and functionalities. This structural control is critical for tuning the performance of MOFs for specific applications, such as gas separation and storage.

Polymer Science and High-Performance Materials

The incorporation of the bulky and rigid adamantane cage into polymer chains imparts a range of desirable properties, making this compound a key intermediate in the synthesis of advanced polymers. chemicalbook.comsigmaaldrich.com

Monomer Applications in Polymer Synthesis

As a bifunctional molecule, this compound can act as a monomer in condensation polymerization reactions. chemicalbook.com It can be reacted with other monomers, such as diols or diamines, to produce polyesters and polyamides, respectively. The rigid, non-planar structure of the adamantane unit disrupts chain packing and introduces significant free volume into the polymer matrix.

For example, it can be used to synthesize important high-polymer monomer diallyl esters through esterification with vinylcarbinol under acid catalysis. sigmaaldrich.com Due to its bifunctional nature, it holds significant potential for creating a variety of macromolecular materials. sigmaaldrich.com

Impact on Polymer Properties (e.g., thermal stability, optical transparency, impact resistance)

The integration of the this compound moiety into polymer backbones has a profound impact on their material properties.

Optical Transparency: The disruption of regular polymer chain packing prevents the formation of crystalline domains that can scatter light. This results in materials with high optical transparency. sigmaaldrich.com

Impact Resistance and Hardness: The rigid adamantane structure contributes to the hardness and shock resistance of the resulting polymers, making them suitable for applications requiring durable materials. sigmaaldrich.com

| Property Enhanced by ADA | Observation | Source |

| Thermal Stability | Improves glass transition temperature and thermal stability. | sigmaaldrich.com |

| Optical Transparency | Resulting materials exhibit good transparency. | sigmaaldrich.com |

| Mechanical Properties | Increases hardness and impact resistance. | sigmaaldrich.com |

Applications in Lithography and Self-Assembly

The unique properties imparted by this compound make it a valuable component in materials for advanced manufacturing processes. It is used as a key intermediate in the production of resins for imprint lithography. The rigidity and defined structure of the adamantane unit are beneficial for creating the precise and stable nanoscale patterns required in the semiconductor industry. Its capacity for creating well-defined structures also makes it a candidate for use in directed self-assembly processes. asianpubs.org

Nanomaterials and Catalysis

While adamantane derivatives are known to be used in nanomaterials, specific detailed research findings on the role of this compound in the fabrication of metal nanoparticle assemblies are not extensively documented in the provided search context. However, related dicarboxylic acids are known to act as capping agents to stabilize nanoparticles. mdpi.com

Fabrication of Metal Nanoparticle Assemblies

There is no direct information available from the provided search results detailing the specific use of this compound in the fabrication of metal nanoparticle assemblies.

Role as a Ligand in Catalytic Systems

The rigid and sterically bulky nature of the 1,3-adamantanedicarboxylate (ADC) ligand has made it a compelling building block in the construction of robust coordination polymers and metal-organic frameworks (MOFs). While extensive research has focused on the structural aspects of these materials, their application in catalysis is an emerging area of interest. The inherent properties of ADC, such as its thermal stability and the predictable coordination geometries it imparts, are highly desirable for creating durable and active catalytic systems.

Although detailed catalytic studies on systems where this compound is the sole ligand are not extensively documented in the reviewed literature, the catalytic potential of such materials can be inferred from the performance of structurally related coordination polymers and MOFs.

Research Findings on Analogous Catalytic Systems:

For instance, Zinc-based MOFs have demonstrated notable catalytic activity in Knoevenagel condensation reactions. rsc.orgscispace.com In these systems, the Zn(II) centers act as Lewis acidic sites, activating the carbonyl group of the aldehyde, while the basic sites on the organic linkers can facilitate the deprotonation of the active methylene (B1212753) compound. A study on a series of novel Zn-MOFs constructed with different dicarboxylic acids and a N,N'-bis(pyridine-yl-ethylidene)hydrazine ligand showed that the dimensionality of the framework influenced the catalytic performance in the Knoevenagel condensation of benzaldehyde. rsc.orgscispace.com A 3D coordination structure was found to be more conducive to providing a smooth path for the rapid transfer of electrons, leading to higher conversion rates. rsc.orgscispace.com The selectivity in all tested catalysts was 100%. rsc.orgscispace.com

Similarly, lanthanide-based coordination polymers have been investigated as catalysts for reactions such as the cyanosilylation of aldehydes. A new series of lanthanide coordination polymers were found to be highly active heterogeneous catalysts for the coupling of halogenated propylene (B89431) oxides and CO2 to yield cyclic carbonates, with high product yields and the ability to be recycled multiple times without significant loss of activity. nih.gov

The table below summarizes the catalytic performance of a Zn-MOF in the Knoevenagel condensation reaction, which serves as a model for the potential catalytic activity of a hypothetical 1,3-ADC-based Zn-MOF.

| Catalyst | Reaction | Substrate | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| 3Zn hollowspheres | Knoevenagel Condensation | Benzaldehyde | 90 | 100 | rsc.orgscispace.com |

| 3Zn micro-cluster | Knoevenagel Condensation | Benzaldehyde | 85 | 100 | scispace.com |

| 1Zn nanosphere | Knoevenagel Condensation | Benzaldehyde | 90 | 100 | scispace.com |

Furthermore, a study on a copper(II) coordination polymer, where the ligand was a derivative of 1-adamantanecarboxylic acid, demonstrated its efficiency as a catalyst in the Chan-Evans-Lam N-arylation reaction. This highlights that adamantane-based ligands can effectively support catalytic metal centers for C-N bond formation reactions.

These findings strongly suggest that coordination polymers and MOFs constructed with this compound as a ligand would possess the necessary structural integrity and the potential for Lewis acidic catalytic sites to be active in a range of organic transformations. The rigid adamantane backbone can contribute to the formation of porous structures with high surface areas, which is beneficial for heterogeneous catalysis by allowing efficient diffusion of reactants and products. Future research is anticipated to explore the direct catalytic applications of 1,3-ADC-based materials, leveraging their unique structural characteristics for enhanced catalytic performance and stability.

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Single-Crystal X-ray Diffraction Studies of 1,3-Adamantanedicarboxylic Acid and its Complexes

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the precise determination of the three-dimensional arrangement of atoms within a crystal. preprints.org For this compound and its derivatives, SCXRD studies have been instrumental in elucidating their molecular geometry and intermolecular interactions.

The crystal structure of this compound itself reveals a rigid adamantane (B196018) cage with the two carboxylic acid groups adopting specific conformations. These carboxylic acid moieties are capable of forming strong hydrogen bonds, which play a crucial role in the packing of the molecules in the solid state. For instance, in related adamantane carboxylic acids, molecules often form centrosymmetric dimers through O-H---O hydrogen bonds between the carboxylic acid groups. cdnsciencepub.comresearchgate.net

The true utility of this compound in structural chemistry is showcased in its ability to form co-crystals and coordination polymers with various organic molecules and metal ions. SCXRD analysis of co-crystals with N-oxide and aza compounds has shown that the primary interactions often involve O–H···N or O–H···O hydrogen bonds, leading to the formation of stacked sheet arrangements. acs.org In some cases, variations in the conformation of the carboxylic acid groups can lead to the formation of different conformational polymorphs. acs.org

The rigid nature of the this compound backbone allows it to act as a linker in the formation of metal-organic frameworks (MOFs). The coordination modes can be varied, including monodentate, bridging, or chelating, which gives rise to a diversity of network structures. For example, with uranyl ions (UO₂²⁺), the carboxylate groups have been observed to coordinate in a bidentate fashion, leading to the formation of two-dimensional layers. The combination with other metals, such as in heterometallic U/Ni systems, can result in the construction of complex three-dimensional networks.

Table 1: Crystallographic Data for an Adamantane Carboxylic Acid Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | --- |

| b (Å) | --- |

| c (Å) | --- |

| α (°) | 90 |

| β (°) | --- |

| γ (°) | 90 |

| Volume (ų) | --- |

| Z | 4 |

| Note: Specific values for this compound were not available in the search results. Data presented is for a related adamantane derivative, 3-(1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid, to illustrate typical crystallographic parameters. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by a series of multiplets corresponding to the protons of the adamantane cage and a broad singlet for the acidic protons of the carboxylic acid groups. chemicalbook.com The chemical shifts of the adamantane protons are typically found in the upfield region of the spectrum. Due to the high symmetry of the adamantane core, the spectrum can appear complex due to overlapping signals of the methylene (B1212753) and methine protons. The integration of the signals confirms the number of protons in each unique environment. The acidic protons of the -COOH groups typically appear as a broad singlet at a downfield chemical shift (around 12 ppm), which can be exchanged with D₂O. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a clear picture of the carbon framework. For this compound, distinct signals are observed for the quaternary carbons attached to the carboxylic acid groups, the methine carbons, and the different methylene carbons within the adamantane cage. chemicalbook.com The carbonyl carbons of the carboxylic acid groups appear at a characteristic downfield chemical shift, typically around 177-178 ppm. chemicalbook.com The chemical shifts of the adamantane carbons provide further confirmation of the 1,3-substitution pattern.

Table 2: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~12.06 | br s | -COOH |

| ¹H | ~1.6-2.1 | m | Adamantane Protons |

| ¹³C | ~177.8 | s | -COOH |

| ¹³C | ~27-40 | Adamantane Carbons | |

| Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data is compiled from typical values found for this compound and related compounds. chemicalbook.comchemicalbook.com |

Infrared (IR) and Mass Spectrometry (MS) in Compound Characterization

Infrared (IR) spectroscopy and mass spectrometry (MS) are complementary techniques that provide valuable information about the functional groups and molecular weight of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional groups. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. spectroscopyonline.com The C=O stretching vibration of the carbonyl group appears as a strong, sharp peak around 1700 cm⁻¹. chemicalbook.com The spectrum also shows C-H stretching vibrations of the adamantane framework just below 3000 cm⁻¹ and various fingerprint absorptions, including C-O stretching and O-H bending, at lower wavenumbers. chemicalbook.comspectroscopyonline.com

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 | O-H stretch (broad) |

| ~2913, 2851 | C-H stretch |

| ~1691 | C=O stretch |

| ~1451 | C-H bend |

| ~1249 | C-O stretch |

| ~952 | O-H bend (out-of-plane) |

| Data compiled from typical values for carboxylic acids and specific data for this compound. chemicalbook.comspectroscopyonline.com |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of 224.25 g/mol is expected. However, due to the lability of the carboxylic acid groups, the molecular ion may be weak or absent. Common fragmentation pathways include the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), and water (H₂O). The fragmentation of the adamantane cage itself can also lead to a series of characteristic fragment ions.

Mechanistic Investigations and Theoretical Computational Studies

Elucidation of Reaction Mechanisms

The formation and subsequent reactions of 1,3-adamantanedicarboxylic acid are governed by specific chemical pathways, which have been elucidated through various synthetic studies. These mechanisms typically involve ionic intermediates, leveraging the unique stability of carbocations at the bridgehead positions of the adamantane (B196018) cage.

The synthesis of this compound is most notably achieved through carboxylation reactions, where carboxyl groups are added to the adamantane skeleton.

One prominent method is the Koch-Haaf carboxylation reaction . google.comjlu.edu.cn This reaction can be performed starting from various adamantane precursors. A common pathway begins with 1,3-adamantanediol (B44800), which, in the presence of concentrated sulfuric acid and formic acid, undergoes carboxylation to yield the target dicarboxylic acid. google.com Another approach uses 1-adamantanecarboxylic acid as the starting material. jlu.edu.cnchemicalbook.comasianpubs.org In a proposed mechanism, the initial carboxylic acid is protonated by strong acid, leading to the formation of an acylium ion and a 1-adamantyl cation. This highly stable tertiary carbocation can then undergo hydride transfer and oxidation, eventually leading to the formation of a second carbocation center at the 3-position, which then reacts with carbon monoxide (derived from formic acid in sulfuric acid) to form the dicarboxylic acid. jlu.edu.cn A two-step variation involves the initial oxidation of 1-adamantanecarboxylic acid with nitric and sulfuric acid to form the 3-hydroxy-1-adamantanecarboxylic acid intermediate, which is then subjected to a Koch-Haaf carboxylation to install the second carboxyl group. google.com

Derivatization of this compound has also been explored. A key example is its conversion to 1,3-diaminoadamantane. This transformation is achieved via an initial amidation reaction to form the corresponding diamide (B1670390), followed by a Hofmann degradation. chemicalbook.comasianpubs.org

The dominant reaction mechanisms reported for the synthesis and derivatization of this compound involve ionic processes rather than radical pathways. The chemistry is largely characterized by the formation of carbocation intermediates. mdpi.com The adamantane structure is particularly adept at stabilizing a positive charge at its bridgehead (tertiary carbon) positions. mdpi.com In strong acid media, such as the sulfuric acid used in the Koch-Haaf reaction, adamantane derivatives readily form these adamantyl cations. google.commdpi.com For instance, the formation of this compound from 1-adamantanecarboxylic acid proceeds through the formation of a 1-adamantyl cation intermediate. jlu.edu.cn The stability of the 1,3-adamantanediyl dication, a related species, has been studied and highlights the electronic favorability of placing positive charges at these positions. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of adamantane derivatives, providing insights that complement experimental findings.

DFT calculations, particularly using the B3LYP functional, have been employed to predict the optimized molecular geometries and electronic properties of adamantane-based molecules. nih.govresearchgate.net While direct DFT studies on the neutral this compound molecule are not extensively detailed in the provided sources, research on closely related species provides significant insight.

A key study investigated various isomeric adamantanediyl dications (C₁₀H₁₄²⁺) at the B3LYP/6-31G** level of theory. nih.gov The calculations found that the 1,3-adamantanediyl dication , which corresponds to the carbon skeleton of this compound, is the most stable among the calculated isomers. nih.gov This heightened stability is attributed to the effective delocalization of the positive charges through C-C hyperconjugation within the rigid cage structure. nih.gov Such calculations help in understanding the inherent electronic stability of the 1,3-substitution pattern on the adamantane framework. General DFT studies on other adamantane derivatives also confirm the ability of these methods to accurately predict bond lengths and angles, as well as electronic characteristics like HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity. researchgate.net

DFT calculations are instrumental in mapping the energetic landscapes of chemical reactions, including the determination of intermediate stabilities and transition state energies.

For adamantane systems, DFT has been used to calculate the relative energies of different isomers and the thermodynamics of reaction pathways. In the study of adamantanediyl dications, the 1,3-adamantanediyl dication (1b) was found to be the lowest energy isomer. nih.gov The energetic profile for the formation of this dication from a C-C protonated 1-adamantyl dication (2f) was calculated, showing the dissociation into the 1,3-adamantanediyl dication and a hydrogen molecule is endothermic by 10.4 kcal/mol. nih.gov

| Species | Relative Energy (kcal/mol) |

| 1,3-Adamantanediyl dication (1b) | 0.0 |

| 1,9-Adamantanediyl dication (1c) | 0.4 |

Table 1. Relative energies of the most stable adamantanediyl dication isomers calculated at the DFT B3LYP/6-31G** level. The 1,3-dication is the global minimum. Data sourced from nih.gov.

These computational findings provide quantitative support for the observed chemical behavior, explaining why the 1,3-substitution pattern is a common and stable motif in adamantane chemistry.

Ab Initio Calculations

Alongside DFT, other ab initio (from first principles) computational methods are utilized to refine the understanding of adamantane derivatives. These methods, such as the Hartree-Fock (HF) method, provide a foundational approach to solving the electronic structure of molecules. researchgate.net

Molecular Modeling and Simulation in Supramolecular Assembly Prediction

The prediction of how individual molecules of this compound will self-assemble into larger, ordered supramolecular structures is a significant challenge that can be addressed effectively through molecular modeling and computational simulation. These in silico techniques provide atomic-level insights into the non-covalent interactions that govern the formation of complex architectures, bridging the gap between molecular structure and macroscopic material properties. acs.org By simulating the dynamic behavior of molecules, researchers can forecast the most stable arrangements and the pathways leading to their formation.

At the heart of predicting the supramolecular assembly of this compound is the computational analysis of intermolecular forces. The molecule's rigid diamondoid core and the two carboxylic acid groups at the 1- and 3-positions dictate its interaction profile. The primary driving force for assembly is the strong and directional hydrogen bonding between the carboxylic acid groups. iucr.org Computational methods are essential for quantifying the energies of these interactions and predicting the resulting structural motifs, known as supramolecular synthons. nih.govresearchgate.net

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for exploring the potential energy surface of a system containing many molecules. acs.org MD simulations track the movement of each atom over time based on a defined force field, allowing for the observation of dynamic processes like dimer formation and crystal nucleation. umd.edunih.gov MC methods, on the other hand, use probabilistic techniques to generate a set of energetically favorable configurations. Both approaches can predict the most likely two-dimensional and three-dimensional packing arrangements of this compound, revealing how the interplay between hydrogen bonding and the steric hindrance of the bulky adamantane cage leads to specific, often highly ordered, network structures. acs.org

To achieve higher accuracy, particularly in describing the crucial hydrogen bonds, data from quantum mechanical methods like Density Functional Theory (DFT) are often employed. acs.orgresearchgate.net DFT calculations can provide precise energies for different configurations of molecular dimers and oligomers, which can then be used to parameterize or refine the force fields used in large-scale MD or MC simulations. acs.orgnih.gov This multiscale approach ensures that the simulations are grounded in a physically accurate description of the underlying molecular interactions. The ultimate goal of these simulations is crystal structure prediction (CSP), which aims to identify the most stable crystal polymorphs from the molecular structure alone, a critical step for materials design. nih.govresearchgate.net

Table 1: Computational Methods in Supramolecular Assembly Prediction

| Method | Purpose | Typical Output |

|---|---|---|

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to observe the time evolution of the system. umd.edu | Trajectories of molecular positions and velocities, assembly pathways, diffusion coefficients, structural conformations. acs.org |

| Monte Carlo (MC) | Uses random sampling to find low-energy configurations and predict thermodynamic properties. acs.org | Ensemble of stable structures, phase diagrams, free energies of assembly. |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to determine energies and properties with high accuracy. acs.org | Hydrogen bond energies, optimized molecular geometries, vibrational frequencies, charge distributions. nih.gov |

| Crystal Structure Prediction (CSP) | Employs global optimization algorithms to find the most stable crystal packing arrangements based on lattice energy. researchgate.net | Ranked list of plausible crystal structures (polymorphs), lattice parameters, packing motifs. nih.gov |

Table 2: Key Intermolecular Interactions in this compound Assembly

| Interaction Type | Interacting Groups | Typical Calculated Energy (kcal/mol) | Significance in Assembly |

|---|---|---|---|

| Hydrogen Bond (Dimer) | Carboxylic Acid ↔ Carboxylic Acid | -7 to -10 (per H-bond) | Forms the primary and most predictable supramolecular synthon, driving the formation of chains or cyclic motifs. acs.orgacs.org |

| Hydrogen Bond (Solvent) | Carboxylic Acid ↔ Water/Solvent | Variable | Competes with dimer formation and can influence the final assembled structure, particularly in solution. nih.gov |

| Van der Waals Forces | Adamantane Cage ↔ Adamantane Cage | Weak, cumulative | Dictates the optimal packing of the bulky hydrocarbon skeletons, influencing density and overall lattice structure. |

| C-H···O Interactions | Adamantane C-H ↔ Carboxylic Oxygen | Weak (< -1.5) | Act as secondary, weaker directional forces that help stabilize the three-dimensional network. |

Emerging Research Frontiers and Future Directions for 1,3 Adamantanedicarboxylic Acid

Exploration of Novel Supramolecular Architectures

The precisely angled and rigid nature of 1,3-adamantanedicarboxylic acid makes it an exceptional building block, or "linker," for constructing complex, ordered structures in a field known as crystal engineering. nih.gov Scientists utilize 1,3-ADA to create coordination polymers and metal-organic frameworks (MOFs) by linking metal ions into extended networks. nih.gov The final architecture of these materials is highly dependent on experimental conditions and the other components used in the synthesis. nih.gov

Systematic investigations have revealed that by carefully selecting secondary nitrogen-containing "auxiliary" ligands and controlling the pH of the reaction, a diverse range of structures can be assembled. nih.gov These range from simple, closed-loop dinuclear complexes (0D) to one-dimensional (1D) chains, two-dimensional (2D) layers, and intricate three-dimensional (3D) diamondoid networks. nih.gov Notably, researchers have succeeded in creating frameworks with helical, or screw-like, chains. nih.gov For instance, the cocrystallization of 1,3-ADA with 4,4'-bipyridine (B149096) results in zigzag chains formed through strong hydrogen bonds. nih.gov These chains then pack into layers via other intermolecular forces. nih.gov

The inherent rigidity of the 1,3-ADA ligand is crucial for creating stable, porous frameworks with potential applications in gas storage. For example, zinc-based MOFs constructed with 1,3-ADA have demonstrated high thermal stability and the ability to selectively adsorb carbon dioxide. In addition to coordination polymers, 1,3-ADA is also used to form co-crystals with various organic molecules, where the components are held together by non-covalent interactions like hydrogen bonds. nih.govacs.org The study of these co-crystals is important for understanding fundamental recognition patterns between molecules and for creating new solid-state materials. acs.org

| Architecture Type | Key Features | Metal/Co-former | Resulting Structure |

|---|---|---|---|

| Co-crystal | Held together by O-H···N and C-H···O hydrogen bonds. nih.govacs.org | 4,4'-bipyridine | Zigzag chains forming 2D layers. nih.gov |

| Coordination Polymer (0D) | Discrete, closed-loop units. nih.gov | Zn(II) with 1,10-phenanthroline | Dinuclear complex. nih.gov |

| Coordination Polymer (1D) | Chain-like structures. nih.gov | Zn(II) with 4,4'-bipyridine | Simple 1D chains. nih.gov |

| Coordination Polymer (2D) | Formation of sheet-like layers, sometimes with helical chains. nih.gov | Co(II) with 1,3-bis(4-pyridyl)propane | Grid layer with a left-handed helical chain. nih.gov |

| Coordination Polymer (3D) | Three-fold interpenetrated diamondoid network. nih.gov | Co(II) or Zn(II) with 1,3-bis(4-pyridyl)propane | Porous network containing helical chains. nih.gov |

Integration into Responsive Materials and Smart Systems

The development of "smart" materials that can change their properties in response to external stimuli is a major goal in materials science. The carboxylic acid groups of 1,3-ADA offer a direct route to creating pH-responsive systems. In acidic environments, the carboxyl groups are protonated and neutral, while in basic environments, they become deprotonated and negatively charged. This change in charge can trigger significant conformational changes in a larger structure, such as a polymer or a self-assembled micelle.

While research specifically on 1,3-ADA in this area is emerging, studies on related adamantane-cored polymers demonstrate the potential. For example, star-shaped polymers with an adamantane (B196018) core have been designed to self-assemble into micelles for drug delivery. nih.gov These micelles are stable at the neutral pH of the bloodstream but can be triggered to release their drug payload in the acidic environment characteristic of tumor tissues. nih.gov This pH-responsiveness allows for targeted therapy, minimizing side effects. nih.gov The rigid 1,3-ADA is a prime candidate for incorporation as a core or linker in similar smart drug delivery systems. Its defined geometry can lead to more predictable and stable micellar structures. nih.gov

Advanced Catalytic Applications and Functionalization

While this compound is not a catalyst itself, it serves as an excellent scaffold for creating new, highly specialized catalysts. A key strategy involves functionalizing the adamantane cage while keeping the carboxylic acid groups available for building larger structures.

A significant breakthrough in this area has been the synthesis of bifunctional, angle-shaped ligands by reacting 1-adamantanecarboxylic acid with nitrogen-containing heterocycles like triazoles and tetrazoles in strongly acidic conditions. mdpi.com This reaction attaches the azole group to the adamantane core, resulting in a new molecule that has a carboxylic acid group at one end and a nitrogen-based coordinating group at another—for example, 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid. mdpi.com

These new ligands can then be used to build coordination polymers. nih.govmdpi.com A copper-based 1D coordination polymer synthesized with a triazole-functionalized adamantane ligand was shown to be an efficient catalyst for the Chan-Evans-Lam (CEL) N-arylation reaction, an important carbon-nitrogen bond-forming reaction in organic chemistry. mdpi.com The catalyst demonstrated high conversion rates under mild conditions, highlighting the potential of using 1,3-ADA derivatives to create robust, metal-organic catalytic systems. mdpi.com

Development of High-Performance Polymeric Materials with Tunable Properties

The incorporation of the bulky, rigid adamantane cage into polymer chains can dramatically alter the material's properties. This compound is an important monomer used in the synthesis of high-performance polymers like polyamides and polyesters through condensation polymerization. chemicalbook.com

The adamantane unit disrupts the regular packing of polymer chains, which can increase properties like the glass transition temperature (Tg)—the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. chemicalbook.com This enhancement leads to polymers with better thermal stability, making them suitable for high-temperature applications. chemicalbook.com Adamantane-containing polymers have been reported to be stable up to 400°C. researchgate.net

Furthermore, these materials often exhibit a desirable combination of properties including high hardness, good transparency, and excellent shock resistance. These characteristics make them promising for applications ranging from advanced coatings and adhesives to specialty optical materials. guidechem.com

| Polymer Type | Monomers | Key Properties | Potential Applications |

|---|---|---|---|

| Polyamide | This compound and various diamines. chemicalbook.comimpactfactor.org | Enhanced thermal stability, higher glass transition temperature. chemicalbook.com | Fibers, engineering plastics, high-temperature components. |

| Polyester | This compound and various diols. | High hardness, good transparency, shock resistance. | Optical materials, durable coatings, specialty films. guidechem.com |

Synergistic Approaches in Computational and Experimental Chemistry

Modern materials discovery is rarely a process of trial and error alone. The development of advanced materials based on this compound is increasingly driven by a powerful synergy between experimental synthesis and computational modeling.

Experimental techniques, particularly single-crystal X-ray diffraction, are indispensable for determining the precise three-dimensional structures of the supramolecular architectures and coordination polymers formed from 1,3-ADA. nih.govacs.org This provides definitive proof of the resulting network topology. Spectroscopic methods like NMR and IR are also crucial for confirming the successful synthesis and purity of the compound and its derivatives. chemicalbook.com

Complementing these experimental methods, computational chemistry offers predictive power and deeper insight. For instance, Density Functional Theory (DFT) can be used to model the coordination preferences of 1,3-ADA with different metal ions, helping to predict which structures are likely to form before a synthesis is ever attempted. For co-crystals, computational tools like Hirshfeld surface analysis can be applied to the experimental crystal structure data to quantify and visualize the crucial intermolecular interactions, such as hydrogen bonds, that hold the assembly together. acs.org This combined approach, where computational predictions guide experimental design and experimental results validate computational models, accelerates the discovery and optimization of new functional materials based on this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Adamantanedicarboxylic acid, and how can purity be optimized?

- Methodology : 1,3-ADA is typically synthesized via oxidation of 1,3-dihydroxyadamantane or carboxylation of adamantane derivatives using strong acids (e.g., HNO₃/H₂SO₄). Post-synthesis purification involves recrystallization from ethanol or methanol, followed by vacuum drying. Purity validation requires elemental analysis (C, H, O), titration (≥98% by acid-base titration), and spectroscopic techniques (¹H/¹³C NMR) .

- Key Considerations : Monitor reaction conditions (temperature, acid concentration) to avoid side products like mono-carboxylated derivatives. Use HPLC for trace impurity detection .

Q. What structural features of 1,3-ADA make it suitable for coordination chemistry?

- Structural Insights : The rigid adamantane backbone and two carboxylate groups in a 1,3-arrangement enable diverse coordination modes (monodentate, bridging, or chelating). This flexibility supports the formation of metal-organic frameworks (MOFs) and coordination polymers, particularly with d- and f-block metals .

- Validation : Single-crystal X-ray diffraction (SCXRD) confirms bonding geometries. For example, in uranyl complexes, carboxylate oxygens coordinate to UO₂²⁺ in a bidentate fashion .

Advanced Research Questions

Q. How does 1,3-ADA act as a linker in uranyl-based coordination polymers, and what factors influence network topology?

- Experimental Design : React 1,3-ADA with uranyl nitrate under hydrothermal conditions (140°C, autogenous pressure). Counterions (e.g., NO₃⁻, K⁺) and co-ligands (e.g., N-donor auxiliaries) dictate topology. For example:

- With [PPh₄]⁺, 1,3-ADA forms 2D layers via UO₂²⁺-carboxylate bridging .

- Heterometallic systems (e.g., U/Ni) yield 3D networks through secondary metal coordination .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?

- Case Study : Melting points vary between 169–171°C (literature) and 276–278°C (experimental SDS data).

- Resolution Strategies :

- Verify sample purity via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

- Assess crystallinity using powder XRD; polymorphic forms may explain discrepancies .

Q. What challenges arise in characterizing 1,3-ADA-based MOFs, and how can they be addressed?

- Challenges : Low solubility complicates solution-phase analysis. Thermal instability above 300°C limits high-temperature applications .

- Solutions :

- Use synchrotron-based SCXRD for high-resolution structural data on microcrystalline samples.

- Pair TGA with in-situ XRD to monitor phase transitions during heating .

- For porosity analysis, conduct N₂/CO₂ adsorption isotherms after solvent activation .

Q. How does 1,3-ADA compare to other adamantane-based ligands (e.g., 1,3-adamantanediacetic acid) in heterometallic systems?

- Comparative Analysis :

- 1,3-ADA : Shorter carboxylate spacing (3 carbons) favors compact networks (e.g., 1D chains in uranyl complexes) .

- 1,3-AdAM (adamantanediacetic acid) : Extended linkers (5 carbons) enable larger pore sizes in MOFs, enhancing gas adsorption .

Data Analysis & Validation

Q. What spectroscopic techniques are critical for validating 1,3-ADA coordination in complexes?

- Key Techniques :

- FT-IR : Carboxylate asymmetric/symmetric stretching (νₐₛ ~1560 cm⁻¹, νₛ ~1400 cm⁻¹) confirms deprotonation and metal binding .

- Luminescence Spectroscopy : Uranyl complexes exhibit vibronic fine structure (500–600 nm) with low quantum yields (Φ < 5%) due to ligand quenching .

- EPR : Useful for paramagnetic systems (e.g., Co²⁺/Ni²⁺-containing polymers) .

Q. How can computational methods enhance the design of 1,3-ADA-based materials?

- Approaches :

- Molecular Dynamics (MD) : Simulate ligand flexibility and predict stable coordination modes.

- Density Functional Theory (DFT) : Calculate binding energies for metal-ligand pairs and optimize MOF geometries .

Safety & Handling

Q. What are the critical safety protocols for handling 1,3-ADA in laboratory settings?

- Guidelines :

- Use PPE (dust masks, nitrile gloves, safety goggles) to prevent inhalation/skin contact.

- Store in sealed glass containers at <25°C, away from oxidizers .

- Employ local exhaust ventilation during synthesis to minimize airborne particulates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.